molecular formula C23H23ClN2O3 B2781948 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898465-69-5

5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2781948
CAS No.: 898465-69-5
M. Wt: 410.9
InChI Key: LSUPMRNFMHPYMK-UHFFFAOYSA-N
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Description

The compound 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a pyranone derivative characterized by two key structural motifs:

  • A 3-chlorophenylmethoxy group at the 5-position of the pyranone ring.
  • A 4-phenylpiperazinylmethyl group at the 2-position.

The 3-chlorophenyl group may enhance lipophilicity and influence pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-19-6-4-5-18(13-19)16-29-23-17-28-21(14-22(23)27)15-25-9-11-26(12-10-25)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUPMRNFMHPYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylmethanol: This can be achieved by the reduction of 3-chlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 3-chlorophenylmethoxy intermediate: The 3-chlorophenylmethanol is then reacted with a suitable base and a halogenating agent to form the 3-chlorophenylmethoxy intermediate.

    Synthesis of pyranone ring: The intermediate is then subjected to a cyclization reaction with a suitable diketone to form the pyranone ring.

    Introduction of phenylpiperazine moiety: Finally, the phenylpiperazine moiety is introduced through a nucleophilic substitution reaction with the pyranone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is C23H23ClN2O3, with a molecular weight of approximately 404.89 g/mol. The compound features a pyranone core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds similar to 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one exhibit anticancer properties. For instance, derivatives with a pyranone structure have been evaluated against various cancer cell lines, including breast (MCF-7) and lung (SK-LU-1) cancers. Studies suggest that modifications to the phenyl and piperazine groups can enhance cytotoxicity against these cell lines .

Cox Inhibition

The compound has been investigated as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. COX inhibitors are critical in managing inflammation and pain associated with various conditions, including arthritis and cardiovascular diseases. The design of such inhibitors often involves optimizing the piperazine moiety to improve selectivity and potency .

Neuropharmacological Effects

The piperazine ring in the compound suggests possible neuropharmacological applications. Compounds containing piperazine have been reported to exhibit activity at serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia. This aspect positions 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one as a candidate for further investigation in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one. Key factors influencing its biological activity include:

  • Substituents on the Phenyl Ring : Variations in substituents can significantly alter the compound's interaction with biological targets.
  • Piperazine Modifications : Altering the piperazine substituents affects receptor binding affinity and selectivity.
  • Pyranone Core : Modifications to the pyranone structure can enhance stability and bioavailability.

In Vitro Studies

A series of in vitro studies have demonstrated that derivatives of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one exhibit varying degrees of cytotoxicity against multiple cancer cell lines. For example, compounds with specific substitutions showed IC50 values lower than 2 μg/mL against MCF-7 cells, indicating promising anticancer activity .

In Vivo Studies

Preclinical trials have shown that certain derivatives possess anti-inflammatory properties comparable to established COX inhibitors while exhibiting reduced side effects, such as gastrointestinal toxicity. These findings support further development as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, such as serotonin or dopamine receptors, leading to modulation of neurotransmission. Additionally, it may influence ion channels or enzymes involved in signal transduction pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyranone Derivatives with Piperazine Substitutions

Compound 1 : 5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
  • Key Difference : The piperazine ring is substituted with a 2-fluorophenyl group instead of phenyl.
  • Molecular weight increases slightly (428.888 vs. ~424 for the target compound), which could affect solubility or metabolic stability .
Compound 2 : BI85531 (5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one)
  • Key Difference : The 5-position substituent is replaced with an azepane-containing oxoethoxy group .
  • Impact :
    • The azepane (a 7-membered ring) introduces steric bulk and an amide functional group, likely increasing solubility but reducing passive diffusion across membranes.
    • Higher molecular weight (425.52 vs. ~424) may influence bioavailability .
Compound 3 : EHT 4063 (5-(5-(quinazolin-4-yloxy)pentyloxy)-2-((4-methylpiperazin-1-yl)methyl)-4H-pyran-4-one)
  • Key Difference : The piperazine is 4-methyl-substituted , and the 5-position has a quinazolinyloxy-pentyloxy chain .
  • The extended quinazoline chain may enhance interactions with hydrophobic binding pockets but increase metabolic susceptibility .

Heterocyclic Core Modifications

Compound 4 : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a)
  • Key Difference: Pyranone core replaced with a triazole-thione scaffold.
  • Impact: The sulfur atom in the thione group could facilitate metal coordination or covalent interactions with cysteine residues in enzymes.

Piperazine Ring Modifications

Compound 5 : 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one
  • Key Difference : Benzyl group replaces the phenyl substituent on piperazine.
  • Impact :
    • The benzyl group increases hydrophobicity (logP) and may enhance blood-brain barrier penetration.
    • Steric effects could reduce binding specificity compared to the phenyl-substituted analog .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound C23H21ClN2O3 ~424.89 3-Chlorophenylmethoxy, 4-phenylpiperazinyl Pyranone
Compound 1 C23H22ClFN2O3 428.888 3-Chlorophenylmethoxy, 4-(2-fluorophenyl)piperazinyl Pyranone
BI85531 C24H31N3O4 425.52 Azepane-oxoethoxy, 4-phenylpiperazinyl Pyranone
Compound 4 (20a) C26H24BrClN6S ~590.94 4-Bromophenyl, 3-chlorophenyl, 4-phenylpiperazinyl Triazole-thione
Compound 5 C24H24ClN3O3 ~437.92 3-Chlorophenylmethoxy, 4-benzylpiperazinyl Pyranone

Key Insights

  • Piperazine Substitutions : Phenyl groups (target compound) balance lipophilicity and receptor affinity. Fluorine (Compound 1) or benzyl (Compound 5) substitutions modulate electronic and steric properties.
  • Core Modifications: Pyranones favor planar binding to flat enzyme pockets, while triazole-thiones (Compound 4) offer sulfur-mediated interactions.
  • 5-Position Variability : Bulky substituents (e.g., BI85531’s azepane) may improve solubility but reduce bioavailability.

Biological Activity

5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyranone ring structure with specific substituents that contribute to its biological activity. The following table summarizes its chemical properties:

PropertyValue
IUPAC Name 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
Molecular Formula C₂₄H₂₆ClN₂O₃
Molecular Weight 426.93 g/mol
CAS Number 118734372

Synthesis

The synthesis of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. A common approach is the condensation of 3-chlorophenol with a pyranone precursor, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions often require catalysts and solvents under controlled temperatures to achieve high yields and purity.

Antioxidant Activity

Research shows that derivatives of pyranones exhibit significant antioxidant properties. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions. The antioxidant activity is often evaluated using assays such as DPPH and ABTS .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities against various bacterial strains. In particular, derivatives containing the pyran scaffold have shown promising results as antibacterial agents, outperforming standard antibiotics in some cases. For example, certain derivatives exhibited lower IC50 values than ampicillin against Gram-positive bacteria .

Antitumor Activity

The antitumor potential of this compound has been investigated through in vitro studies on cancer cell lines. Notably, compounds derived from the pyran scaffold have been found to inhibit cell proliferation and induce apoptosis in colorectal cancer cells (HCT-116). Mechanistic studies suggest that these compounds may exert their effects by inhibiting cyclin-dependent kinase 2 (CDK2) activity, which is crucial for cell cycle regulation .

Case Studies and Research Findings

  • Antioxidant Evaluation : A study demonstrated that derivatives of pyranones showed strong DPPH scavenging activity, with some exhibiting EC50 values comparable to established antioxidants like BHT. This suggests a robust potential for these compounds in formulations aimed at oxidative stress mitigation .
  • Antimicrobial Testing : In a comparative study, several pyran derivatives were tested against common bacterial strains. Compounds with structural similarities to 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one displayed significant inhibition zones, indicating their efficacy as antimicrobial agents .
  • Antitumor Mechanism : Molecular docking studies revealed that certain derivatives bind effectively to the ATP binding pocket of CDK2, suggesting a mechanism for their antiproliferative effects. The downregulation of CDK2 expression was confirmed through quantitative real-time PCR assays .

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